REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[C:10](OC(=O)C)(=[O:12])[CH3:11]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH:5][C:10](=[O:12])[CH3:11])[CH:6]=[CH:7][C:8]=1[F:9]
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Name
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|
Quantity
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13 g
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=CC1F
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Name
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|
Quantity
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30 mL
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Type
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reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Type
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CUSTOM
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Details
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stirred for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The reaction mixture was poured on ice (300 g)
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Type
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FILTRATION
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Details
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the solid was filtered
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Type
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CUSTOM
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Details
|
dried
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Reaction Time |
3 h |
Name
|
|
Type
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product
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Smiles
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ClC=1C=C(C=CC1F)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.4 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |